molecular formula C8H12N2O2 B12878097 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione CAS No. 457959-69-2

1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione

Cat. No.: B12878097
CAS No.: 457959-69-2
M. Wt: 168.19 g/mol
InChI Key: HFINMUUUZXMTLZ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is an organic compound with a unique structure that includes a pyrrole ring substituted with ethyl and ethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Substitution Reactions: The ethyl and ethylamino groups can be introduced through substitution reactions. For example, ethylation can be achieved using ethyl halides in the presence of a base, while the ethylamino group can be introduced via nucleophilic substitution using ethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: The ethyl and ethylamino groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the synthesis of conductive polymers and other advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and other interactions with active sites, while the pyrrole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.

    1-Methyl-3-(ethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-3-(propylamino)-1H-pyrrole-2,5-dione: Similar structure but with a propylamino group instead of an ethylamino group.

Uniqueness: 1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione is unique due to the specific combination of ethyl and ethylamino groups, which can influence its chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

457959-69-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-ethyl-3-(ethylamino)pyrrole-2,5-dione

InChI

InChI=1S/C8H12N2O2/c1-3-9-6-5-7(11)10(4-2)8(6)12/h5,9H,3-4H2,1-2H3

InChI Key

HFINMUUUZXMTLZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=O)N(C1=O)CC

Origin of Product

United States

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